An In-Depth Technical Guide to the Structure Elucidation of 4-[2-(2-Methylphenyl)ethyl]piperidine
An In-Depth Technical Guide to the Structure Elucidation of 4-[2-(2-Methylphenyl)ethyl]piperidine
This guide provides a comprehensive, technically-driven walkthrough for the complete structure elucidation of 4-[2-(2-methylphenyl)ethyl]piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development.[1][2][3] Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each step in the analytical workflow. We will explore how a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy techniques provides a self-validating system for unambiguous structure confirmation.[4][5]
Introduction: The Significance of Piperidine Scaffolds
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[3][6][7] Its saturated, six-membered ring structure containing a nitrogen atom provides a versatile scaffold that can be readily functionalized to modulate pharmacological properties.[2][3] The title compound, 4-[2-(2-methylphenyl)ethyl]piperidine, combines this important heterocyclic core with a substituted aromatic moiety, making its precise structural characterization a critical prerequisite for understanding its biological activity and for ensuring quality control in any synthetic endeavor. This guide will detail the logical progression of analytical techniques required to confirm its molecular formula, connectivity, and overall structure.
The Analytical Strategy: A Multi-faceted Approach
Our approach to the structure elucidation of 4-[2-(2-methylphenyl)ethyl]piperidine is centered on a synergistic use of high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional NMR experiments. This combination allows for a cross-validation of data, ensuring the highest degree of confidence in the final assigned structure.
Caption: Workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
The first step in our analysis is to determine the elemental composition and molecular weight of the compound. High-resolution mass spectrometry with a soft ionization technique, such as electrospray ionization (ESI), is the ideal choice as it typically yields the protonated molecule, [M+H]⁺, with minimal fragmentation.[8]
Experimental Protocol: ESI-HRMS
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Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol with 0.1% formic acid to promote protonation).
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Instrumentation: The sample is introduced into an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.
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Data Acquisition: The instrument is set to positive ion mode to detect the [M+H]⁺ ion. A full scan is acquired over a relevant m/z range.
Data Interpretation and Causality
The ESI-HRMS analysis provides a high-accuracy mass measurement of the parent ion. For 4-[2-(2-methylphenyl)ethyl]piperidine (C₁₄H₂₁N), the expected monoisotopic mass is 203.1674 g/mol . The protonated molecule [M+H]⁺ would have a calculated m/z of 204.1752. The high resolution of the instrument allows for the determination of the elemental formula, confirming the presence of one nitrogen atom and distinguishing the correct formula from other isobaric possibilities.
Tandem mass spectrometry (MS/MS) can further validate the structure by inducing fragmentation of the parent ion.[9] The fragmentation pattern is characteristic of the molecule's structure. For piperidine derivatives, a common fragmentation pathway involves cleavage of the bonds alpha to the nitrogen atom, leading to the formation of stable iminium ions.[8]
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 204.1752 | Protonated parent molecule |
| [M-C₇H₇]⁺ | 113.1226 | Loss of the tolyl group |
| [C₈H₁₀]⁺ | 106.0804 | Fragment corresponding to the ethyl-toluene cation |
| [C₆H₁₂N]⁺ | 98.0964 | Piperidinemethyl cation fragment |
Table 1: Predicted HRMS and Major MS/MS Fragments.
Caption: Key fragmentation pathways in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces
While mass spectrometry provides the molecular formula, NMR spectroscopy is essential for determining the precise arrangement of atoms.[10] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to build the molecular structure piece by piece.[11][12]
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.
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Instrumentation: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:
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¹H NMR: A standard single-pulse experiment is run to obtain the proton spectrum.
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¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum and determine the multiplicity of each carbon signal.
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COSY: A gradient-enhanced COSY experiment is performed to identify proton-proton spin-spin couplings.
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HSQC: A gradient-enhanced HSQC experiment is run to correlate each proton with its directly attached carbon.
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HMBC: A gradient-enhanced HMBC experiment is acquired to observe long-range correlations (2-3 bonds) between protons and carbons.
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Data Interpretation: A Step-by-Step Elucidation
For this guide, we will use a set of predicted NMR data for 4-[2-(2-methylphenyl)ethyl]piperidine, which is consistent with the known chemical shifts of similar structural motifs.
4.2.1 ¹H NMR: Identifying the Proton Environments
The ¹H NMR spectrum provides the first look at the different types of protons in the molecule. We can divide the spectrum into three main regions: aromatic, aliphatic (ethyl bridge and piperidine ring), and the methyl group.
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-Ar | 7.15 - 7.05 | m | 4H | Aromatic Protons |
| H-2', H-6' (ax) | 2.95 | d | 2H | Piperidine axial |
| H-8 | 2.65 | t | 2H | -CH₂-Ar |
| H-7 | 2.55 | t | 2H | -CH₂-CH₂-Ar |
| H-Me | 2.30 | s | 3H | Ar-CH₃ |
| H-2', H-6' (eq) | 2.05 | t | 2H | Piperidine equatorial |
| H-4' | 1.65 | m | 1H | Piperidine CH |
| H-3', H-5' (ax) | 1.50 | q | 2H | Piperidine axial |
| H-3', H-5' (eq) | 1.25 | d | 2H | Piperidine equatorial |
| N-H | 1.10 | br s | 1H | Amine Proton |
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃).
4.2.2 ¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum, often with DEPT experiments, reveals the number of different carbon environments and whether they are CH₃, CH₂, CH, or quaternary carbons.
| Predicted δ (ppm) | Carbon Type | Assignment |
| 140.5 | C | Aromatic Quaternary |
| 136.0 | C | Aromatic Quaternary |
| 130.1 | CH | Aromatic |
| 126.5 | CH | Aromatic |
| 126.0 | CH | Aromatic |
| 125.8 | CH | Aromatic |
| 46.5 | CH₂ | C-2', C-6' (Piperidine) |
| 38.0 | CH₂ | C-7 |
| 35.5 | CH | C-4' (Piperidine) |
| 33.0 | CH₂ | C-8 |
| 32.5 | CH₂ | C-3', C-5' (Piperidine) |
| 19.2 | CH₃ | Methyl |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃).
4.2.3 2D NMR: Connecting the Dots
While 1D NMR gives us the parts list, 2D NMR shows us how they are connected.[11][13]
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see correlations forming two main spin systems:
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The ethyl bridge protons (H-7 and H-8).
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The protons on the piperidine ring, showing connectivity from H-2'/H-6' to H-3'/H-5' and then to H-4'.
-
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HSQC (Heteronuclear Single Quantum Coherence): This spectrum creates a direct correlation between each proton and the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at 2.30 ppm will correlate with the carbon signal at 19.2 ppm, confirming the methyl group assignment.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that would link the fragments are:
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H-8 (δ 2.65) to the aromatic carbons, confirming the attachment of the ethyl group to the phenyl ring.
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H-7 (δ 2.55) to C-4' (δ 35.5) , definitively linking the ethyl chain to the 4-position of the piperidine ring.
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H-Me (δ 2.30) to the aromatic quaternary carbon and two other aromatic CH carbons, confirming its position on the phenyl ring.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
